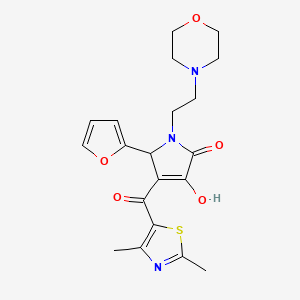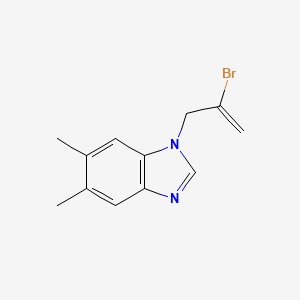![molecular formula C8H10N6O2 B2693000 2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine CAS No. 2054953-32-9](/img/structure/B2693000.png)
2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}ethan-1-amine is a compound belonging to the class of nitropyrazoles. These compounds are known for their high energy content, sensitivity, and thermal stability, making them of significant interest in the field of energetic materials .
Preparation Methods
The synthesis of 2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}ethan-1-amine can be achieved through various methodsThis can be done through vicarious nucleophilic substitution of hydrogen atoms, cine substitution of an N-nitro group, Hofmann rearrangement of an amide group, reduction of a nitro group, and nucleophilic ipso-substitution of a nitro group .
Chemical Reactions Analysis
2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}ethan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other energetic materials and as a reagent in various organic synthesis reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of high-energy materials for explosives and propellants.
Mechanism of Action
The mechanism of action of 2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}ethan-1-amine involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s energetic properties are attributed to the high energy content of the nitro group and the stability provided by the pyrazole ring .
Comparison with Similar Compounds
2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}ethan-1-amine can be compared with other similar compounds such as:
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: This compound also contains nitro groups and pyrazole rings, but differs in the number and position of nitro groups.
1,1-diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole: This compound has a higher number of nitro groups and exhibits higher thermal stability and detonation performance.
Properties
IUPAC Name |
2-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2/c9-1-2-12-5-7(3-10-12)13-6-8(4-11-13)14(15)16/h3-6H,1-2,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQUFMKNROFXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN)N2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide](/img/structure/B2692917.png)
![{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2692918.png)
![1-[(4-fluorophenyl)methyl]-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2692919.png)
![4-bromo-N-[(4-methoxythian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2692921.png)
![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2692923.png)
![N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2692925.png)
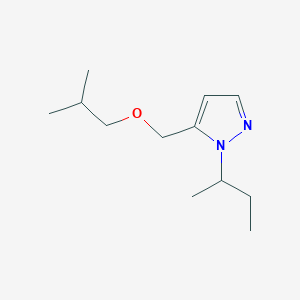
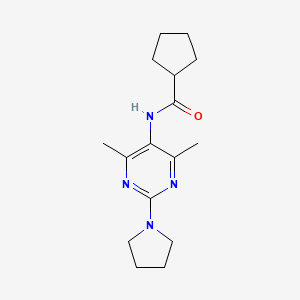
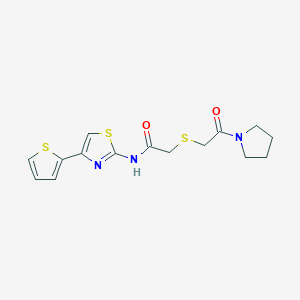
![N-(3-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2692931.png)


